molecular formula C17H23N7O2 B14159221 6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine CAS No. 586984-41-0

6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine

Cat. No.: B14159221
CAS No.: 586984-41-0
M. Wt: 357.4 g/mol
InChI Key: ZGDSPFBRYIZNRA-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as sodium hydroxide and solvents like methanol under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C catalyst

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Reduction: Formation of 6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-amino-2-N-phenylpyrimidine-2,4-diamine

    Substitution: Formation of various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

586984-41-0

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C17H23N7O2/c1-3-22-9-11-23(12-10-22)16-14(24(25)26)15(18)19-17(20-16)21(2)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H2,18,19,20)

InChI Key

ZGDSPFBRYIZNRA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C3=CC=CC=C3

solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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